molecular formula C29H38O3 B2379453 1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one CAS No. 209683-39-6

1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one

Cat. No. B2379453
CAS RN: 209683-39-6
M. Wt: 434.62
InChI Key: XKEDONQIWMPPPP-JYFOCSDGSA-N
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Description

1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one, also known as 1,5-BHP, is an organic compound that has been studied for its unique properties and potential applications in the scientific field. 1,5-BHP is a member of the pentadienyl family of compounds, and it is a non-aromatic, non-hydrocarbon compound. 1,5-BHP is of particular interest due to its unusual structure, which is composed of two hexyloxy groups attached to a pentadienyl group. 1,5-BHP has been studied for its potential applications in organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Polymer Synthesis and Characterization

1,4-pentadien-3-one derivatives have been utilized in polymer synthesis. For example, 1,4-pentadien-3-one-1-p-hydroxyphenyl-5-p-phenyl acrylate was synthesized and copolymerized with glycidyl methacrylate. These polymers were characterized using IR, NMR spectroscopic techniques, and their photocrosslinking properties and thermal stability were analyzed (Arun & Reddy, 2004).

Catalysis in Chemical Reactions

1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles, which act as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Antibacterial Activity

Research on 1,5-bis derivatives has shown potential as antibacterial agents. A study found that 1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one exhibited better antibacterial activity than traditional drugs like amoxicillin and cefadroxil in both in vitro and in silico evaluations (Purwanggana, Mumpuni, & Mulatsari, 2018).

Fluorescent and Colorimetric Properties

Certain 1,5-bis derivatives have been synthesized for their fluorescent and colorimetric properties. For instance, 1,5-bis(1-hydroxy-4-methoxphenyl)-1,4-pentadiene-3-one showed strong spectral sensitivity to pH changes, with potential applications in sensing technologies (Kun, 2011).

Bioreduction Studies

The chemoselective bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one using baker's yeast (Saccharomyces cerevisiae) has been explored, offering insights into environmentally friendly and efficient reduction methods in organic synthesis (Schaefer et al., 2013).

properties

IUPAC Name

(1E,4E)-1,5-bis(4-hexoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O3/c1-3-5-7-9-23-31-28-19-13-25(14-20-28)11-17-27(30)18-12-26-15-21-29(22-16-26)32-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3/b17-11+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDONQIWMPPPP-JYFOCSDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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